Abrocitinib

Catalog No.
S005718
CAS No.
1622902-68-4
M.F
C14H21N5O2S
M. Wt
323.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abrocitinib

CAS Number

1622902-68-4

Product Name

Abrocitinib

IUPAC Name

N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide

Molecular Formula

C14H21N5O2S

Molecular Weight

323.42 g/mol

InChI

InChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17)

InChI Key

IUEWXNHSKRWHDY-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3

Synonyms

PF-04965842; PF 04965842; PF04965842;;N-((1s,3s)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide

Canonical SMILES

CCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3

Description

The exact mass of the compound Abrocitinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Efficacy of Abrocitinib for Atopic Dermatitis

Clinical trials have investigated the efficacy of Abrocitinib in managing AD. These studies involved comparing Abrocitinib to a placebo or another medication. They measured improvements in symptoms like itching and rated the severity of eczema.

  • Multiple phase three trials (JADE MONO-1, JADE MONO-2, JADE TEEN, JADE COMPARE) showed positive results for Abrocitinib in adults and adolescents with moderate-to-severe AD Source: Once-Daily Abrocitinib for the Treatment of Moderate-to-Severe Atopic Dermatitis in Adults and Adolescents Aged 12 Years and Over: A Short Review of Current Clinical Perspectives: .
  • Compared to placebo, Abrocitinib resulted in significant improvement in signs and symptoms of AD after 12 weeks Source: Efficacy and Safety of Oral Janus Kinase 1 Inhibitor Abrocitinib for Patients With Atopic Dermatitis: .

Safety of Abrocitinib for Atopic Dermatitis

Research is ongoing to determine the long-term safety of Abrocitinib. While initial studies show good tolerability, further investigations are needed Source: Integrated Safety Analysis of Abrocitinib for the Treatment of Moderate-to-Severe Atopic Dermatitis From the Phase II and Phase III Clinical Trial Program: .

Abrocitinib, marketed under the brand name Cibinqo, is an oral medication primarily used for the treatment of moderate to severe atopic dermatitis in adults and adolescents aged 12 years and older. It is classified as a Janus kinase inhibitor, specifically targeting Janus kinase 1 (JAK1) with high selectivity. This compound was developed by Pfizer and has gained attention for its efficacy in managing skin conditions characterized by inflammation and immune system overactivity, particularly in atopic dermatitis where cytokines like interleukin-4 and interleukin-13 play significant roles in disease pathology .

The chemical formula of abrocitinib is C14H21N5O2S, with a molar mass of 323.42 g/mol. The compound is a white to pale-colored powder and exhibits rapid absorption upon oral administration, achieving peak plasma concentrations within one hour .

Abrocitinib acts as a selective inhibitor of JAK1, a tyrosine kinase enzyme involved in various inflammatory and immune response pathways. By inhibiting JAK1, abrocitinib disrupts the signaling cascade that leads to inflammation in atopic dermatitis, potentially reducing symptoms like itching and skin lesions [].

Clinical trials have shown abrocitinib to be generally well-tolerated, with the most common side effects being headache, upper respiratory tract infections, and nasopharyngitis []. However, some safety concerns exist:

  • Increased Risk of Infections: Abrocitinib's immunosuppressive effects may increase susceptibility to infections [].
  • Potential for Malignancies: Long-term use of JAK inhibitors is being investigated for a potential link to an increased risk of malignancies, although more research is needed [].

Abrocitinib undergoes metabolic transformations primarily through cytochrome P450 enzymes, particularly CYP2C19 and CYP2C9, which account for approximately 53% and 30% of its metabolism, respectively. The major metabolites identified include M1 (3-hydroxypropyl) and M2 (2-hydroxypropyl), both of which retain pharmacological activity, while M4 (pyrrolidinone pyrimidine) is inactive. The metabolic pathway involves oxidative processes leading to the formation of these metabolites, which are then eliminated primarily through urine .

The mechanism of action of abrocitinib involves selective inhibition of JAK1, which plays a crucial role in the signaling pathways of various cytokines involved in immune responses. This selectivity is significant as it spares JAK2 and JAK3 pathways to some extent, potentially reducing side effects associated with broader JAK inhibition. Abrocitinib effectively inhibits the phosphorylation of signal transducer and activator of transcription proteins induced by cytokines such as interleukin-4 and interleukin-13, thereby mitigating inflammatory responses in atopic dermatitis .

Clinical studies have demonstrated that abrocitinib significantly improves symptoms of atopic dermatitis compared to placebo, with a favorable safety profile. Common adverse reactions include nasopharyngitis, nausea, headache, and increased blood creatinine levels .

The synthesis of abrocitinib involves several steps that typically include:

  • Formation of Key Intermediates: Initial steps focus on creating intermediates that contain the essential functional groups required for JAK inhibition.
  • Cyclization Reactions: These reactions help form the core structure that characterizes abrocitinib.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

Specific details regarding the exact synthetic pathway are proprietary but generally follow established organic synthesis protocols common in pharmaceutical chemistry .

Abrocitinib is primarily indicated for:

  • Atopic Dermatitis: It is used to treat moderate to severe forms of this skin condition.
  • Potential Future Uses: Ongoing research is exploring its efficacy in other inflammatory conditions such as rheumatoid arthritis and ulcerative colitis due to its mechanism involving immune modulation .

Abrocitinib has been studied for potential drug interactions, particularly concerning its metabolism via cytochrome P450 enzymes. Notable interactions include:

  • CYP Inhibitors: Strong inhibitors of CYP2C19 can significantly increase plasma concentrations of abrocitinib; thus, dosage adjustments are recommended.
  • P-glycoprotein Substrates: Caution is advised when co-administering with drugs that are substrates for P-glycoprotein due to potential increases in exposure .
  • Oral Contraceptives: Abrocitinib does not significantly affect the efficacy of oral contraceptives .

Several compounds exhibit similar biological activity as JAK inhibitors. Here’s a comparison highlighting their uniqueness:

Compound NameSelectivityIndicationUnique Features
TofacitinibJAK1/JAK3Rheumatoid arthritisFirst approved JAK inhibitor; broader target range
BaricitinibJAK1/JAK2Rheumatoid arthritisApproved for COVID-19 treatment
UpadacitinibJAK1Rheumatoid arthritisSelective for JAK1; fewer side effects reported
FilgotinibJAK1Rheumatoid arthritisHighly selective for JAK1; lower immunosuppression risk

Abrocitinib stands out due to its high selectivity for JAK1 over other Janus kinases and its specific application in atopic dermatitis treatment. Its pharmacological profile allows it to effectively manage skin inflammation while minimizing systemic effects associated with broader JAK inhibition .

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

323.14159610 g/mol

Monoisotopic Mass

323.14159610 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Drug Indication

Treatment of atopic dermatitis

Wikipedia

Abrocitinib

FDA Medication Guides

Cibinqo
Abrocitinib
TABLET; ORAL
PFIZER INC
01/14/2022

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

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